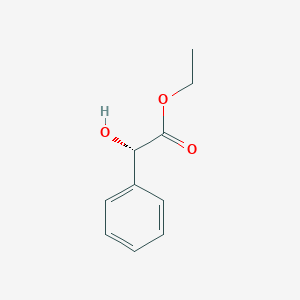

Ethyl (S)-(+)-mandelate

Description

Significance in Asymmetric Organic Transformations

The paramount importance of Ethyl (S)-(+)-mandelate lies in its application as a chiral auxiliary, a molecule that temporarily imparts its chirality to a prochiral substrate to control the stereochemical outcome of a reaction. A notable example is in the dynamic kinetic resolution (DKR) of α-bromo esters. semanticscholar.org In this process, the (S)-mandelate moiety is attached to an α-bromo ester, and upon reaction with various aryl amine nucleophiles, it directs the substitution to produce the corresponding products with high diastereoselectivity. semanticscholar.org This method has proven effective for the asymmetric synthesis of (R)-dihydroquinoxalinones and (R)-dihydrobenzoxazinones, with diastereomeric ratios reaching up to 96:4. semanticscholar.org

The utility of mandelate (B1228975) esters as chiral auxiliaries extends to glycosylation reactions. The stereochemistry of the mandelate auxiliary at the C-2 position of a glycosyl donor can dictate the anomeric selectivity of the resulting glycosidic bond. For instance, while a glycosyl donor with an (R)-mandelate auxiliary may predominantly yield β-linked products, the corresponding donor with an (S)-mandelate auxiliary can lead to the formation of α-linked products. This control over stereochemistry is critical in the synthesis of oligosaccharides and glycoconjugates with specific biological functions. uga.eduresearchgate.net

Role as a Chiral Synthon and Building Block

Beyond its function as a transient chiral director, this compound serves as a valuable chiral building block, where its core structure is incorporated into the final target molecule. Its enantiomeric purity makes it a reliable starting material for the synthesis of a wide array of complex organic molecules.

A significant application is the synthesis of chiral heterocyclic compounds. The (S)-mandelate-mediated dynamic kinetic resolution of α-bromo esters, as previously mentioned, directly utilizes the mandelate structure to construct enantiomerically enriched dihydroquinoxalinones and dihydrobenzoxazinones. semanticscholar.org These heterocyclic scaffolds are prevalent in many biologically active compounds. The straightforward procedure and the commercial availability of both enantiomers of mandelic acid make this a practical approach for accessing these important molecular frameworks. semanticscholar.org

The versatility of this compound as a chiral synthon is further underscored by its use in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com Its inherent chirality is leveraged to build the stereochemically defined centers that are often responsible for the desired biological activity of these molecules.

Overview of Research Trajectories and Contributions

Research involving this compound has been characterized by a continuous drive towards more efficient and sustainable synthetic methodologies. A prominent research trajectory is the development of biocatalytic and chemo-enzymatic methods for its production and application. These approaches are often lauded for their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

One significant contribution in this area is the use of co-immobilized enzymes for the synthesis of this compound. Researchers have successfully employed a system containing a short-chain dehydrogenase/reductase (SDR) and a NAD(P)-dependent glucose dehydrogenase (GDH) on a solid support like silica (B1680970) gel. mdpi.comresearchgate.net In this cascade reaction, the SDR catalyzes the enantioselective reduction of ethyl benzoyl formate (B1220265) to this compound with high enantiomeric excess (>99%), while the GDH simultaneously regenerates the expensive NADPH cofactor using glucose as a readily available reducing agent. mdpi.com This dual-enzyme system not only enhances efficiency but also improves the thermostability and reusability of the biocatalyst. mdpi.com

Furthermore, dynamic kinetic resolution of mandelic acid itself has been a focus of research, often employing mandelate racemase in combination with other enzymes to convert a racemic mixture entirely into a single desired enantiomer of a derivative, such as an α-amino acid. rsc.orgrsc.org These advancements highlight a clear trend towards the integration of biocatalysis in modern organic synthesis, with this compound and its parent acid playing a central role in these innovative and sustainable approaches.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 106-107 °C / 4 mmHg |

| Density | 1.147 g/cm³ |

| IUPAC Name | ethyl (2S)-2-hydroxy-2-phenylacetate |

Asymmetric Synthesis Applications of this compound

| Application | Reaction Type | Products | Diastereomeric/Enantiomeric Excess |

| Chiral Auxiliary | Dynamic Kinetic Resolution of α-bromo esters | (R)-dihydroquinoxalinones, (R)-dihydrobenzoxazinones | up to 96:4 dr |

| Chiral Auxiliary | Glycosylation Reactions | α- and β-linked disaccharides | High selectivity depending on mandelate enantiomer |

| Chiral Synthon | Biocatalytic Reduction | This compound | >99% ee |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHIDRUJXPDOD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl S + Mandelate

Chemical Asymmetric Synthesis Approaches

Chemical synthesis provides robust and scalable methods for producing enantiomerically enriched ethyl (S)-(+)-mandelate. The most prevalent strategy involves the asymmetric reduction of a prochiral ketone precursor, while other stereoselective techniques have also been explored.

Enantioselective Reduction Strategies

The enantioselective reduction of prochiral α-keto esters is a primary and extensively studied method for synthesizing chiral α-hydroxy esters like this compound. This approach creates the desired stereocenter in a single, highly controlled step.

The most common precursor for the synthesis of this compound is ethyl benzoylformate. This prochiral α-keto ester is readily reduced at its carbonyl group to introduce a new chiral center. The success of this strategy hinges on the ability of a chiral reagent or catalyst to differentiate between the two prochiral faces of the carbonyl group, leading to the preferential formation of the (S)-enantiomer.

The general transformation is as follows:

Ethyl Benzoylformate → this compound

This reduction can be accomplished using various chemical systems, including chirally modified metal hydrides, catalytic transfer hydrogenation, or biomimetic reducing agents.

To achieve asymmetry in the reduction of ethyl benzoylformate, chiral reducing agents are employed. These reagents deliver a hydride (H⁻) to the carbonyl carbon in a stereochemically controlled manner.

Common classes of chiral reducing agents include:

Chirally Modified Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) can be modified with chiral ligands, such as amino alcohols or chiral diols (e.g., BINOL), to create a chiral environment around the reactive hydride. These modified reagents can achieve high enantioselectivity in the reduction of various ketones.

Organoboranes: Reagents derived from chiral terpenes like α-pinene, such as B-chlorodiisopinocampheylborane (DIP-Chloride), are effective for the asymmetric reduction of prochiral ketones.

Biomimetic NADH Analogues: Inspired by the biological reducing cofactor NADH (nicotinamide adenine (B156593) dinucleotide), synthetic chiral NADH models have been developed. For instance, 1,4-dihydronicotinamide derivatives bearing a chiral auxiliary, such as an L-proline amide, can reduce ethyl benzoylformate. In one study, an NADH analogue with a chiral N-{(1S)-2-hydroxy-1-[(S)-α-hydroxybenzyl]ethyl} group was used to produce (S)-mandelate rsc.org. These models often require a metal ion catalyst to facilitate the hydride transfer.

The efficiency and enantioselectivity of the reduction of ethyl benzoylformate are profoundly influenced by the choice of catalysts and additives. In catalytic asymmetric reduction, a small amount of a chiral catalyst generates a large amount of the chiral product.

Catalysts: Transition metal complexes featuring chiral ligands are widely used. For example, ruthenium (Ru), rhodium (Rh), and iridium (Ir) catalysts are often employed in asymmetric transfer hydrogenation reactions, using hydrogen donors like isopropanol (B130326) or formic acid nih.gov. Lewis acids can also serve as catalysts.

Additives and Chiral Media: The presence of additives can significantly enhance the optical yield. Metal salts, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂), have been shown to remarkably affect the asymmetric yield when using NADH model compounds, with enantiomeric excess (e.e.) values ranging from 2.9% to 28.5% depending on the concentration of the salt rsc.org. In other systems, a chiral medium itself can induce asymmetry. For example, the reduction of ethyl benzoylformate with an achiral 1,5-dihydro-5-deazaflavin derivative in the presence of a chiral lanthanide shift reagent, tris-[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium, yielded ethyl (S)-mandelate with an optical yield of 24% to 36% rsc.org.

The following table summarizes selected research findings on the influence of different catalytic systems on the asymmetric reduction of ethyl benzoylformate.

| Chiral Agent / Catalyst System | Additive / Co-catalyst | Optical Yield / Enantiomeric Excess (e.e.) | Predominant Enantiomer | Reference |

|---|---|---|---|---|

| N-{(1S)-2-hydroxy-1-[(S)-α-hydroxybenzyl]ethyl}-1-propyl-1,4-dihydronicotinamide (NADH Analogue) | Magnesium Perchlorate | 2.9–28.5% e.e. | (S) | rsc.org |

| 1,5-dihydro-5-deazaflavin derivative (achiral) | Tris-[3-(heptafluoropropylhydroxymethylene)(+)-camphorato]europium(III) | 24–36% optical yield | (S) | rsc.org |

| 1,4-dihydronicotinamides with L-proline amide | Magnesium, Zinc, or Cobalt Chlorides | 5–83% optical yield | (R) |

Other Chemo-Stereoselective Syntheses

Beyond the asymmetric reduction of prochiral ketones, another significant strategy for obtaining enantiopure compounds is kinetic resolution. In a kinetic resolution of racemic ethyl mandelate (B1228975), a chiral catalyst or reagent selectively reacts with one enantiomer faster than the other. This leaves behind the unreacted, enantiomerically enriched (S)-ethyl mandelate.

This process can be performed using chemical catalysts or, more commonly, enzymes like lipases, which selectively acylate or hydrolyze one enantiomer of the racemic ester units.it. For example, a lipase (B570770) could selectively catalyze the hydrolysis of (R)-ethyl mandelate to (R)-mandelic acid, allowing for the separation of the remaining, unreacted (S)-ethyl mandelate. While highly effective, a key limitation of traditional kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%.

Biocatalytic and Enzymatic Production Methods

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can produce this compound with high enantiopurity through either asymmetric reduction or kinetic resolution.

Asymmetric Reduction using Dehydrogenases: Similar to the chemical approach, the enzymatic asymmetric reduction of ethyl benzoylformate is a powerful method. Alcohol dehydrogenases (ADHs) and short-chain dehydrogenases/reductases (SDRs) are classes of enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity medchemexpress.comnih.gov. These enzymes utilize biological reducing cofactors like NADH or NADPH. To make the process economically viable, a cofactor regeneration system is typically required. This can be achieved by using a second enzyme, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, which recycles the consumed cofactor nih.govresearchgate.net. ADHs that exhibit anti-Prelog stereopreference are required to produce the (S)-enantiomer from many aromatic ketones.

Enzymatic Kinetic Resolution (EKR): EKR of racemic ethyl mandelate is a widely used biocatalytic method. Lipases are the most common class of enzymes for this purpose due to their stability in organic solvents, broad substrate scope, and high enantioselectivity units.it. The resolution can proceed via two main pathways:

Enantioselective Hydrolysis: In an aqueous medium, a lipase selectively hydrolyzes one ester enantiomer (e.g., the R-form) into the corresponding carboxylic acid, leaving the desired S-ester enriched.

Enantioselective Transesterification or Acylation: In a non-aqueous solvent, the lipase catalyzes the acylation of one alcohol enantiomer from the racemic mixture using an acyl donor (like vinyl acetate). This results in an enantiomerically pure ester and the unreacted alcohol enantiomer, which can then be separated.

The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). For example, Candida antarctica lipase B (CAL-B) is a well-known and highly effective biocatalyst for the resolution of a wide range of chiral alcohols and esters nih.gov.

The following table summarizes key enzymatic approaches for the synthesis of chiral mandelate derivatives.

| Enzymatic Method | Enzyme Class | Substrate | Principle | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) / Short-chain Dehydrogenase/Reductase (SDR) | Ethyl Benzoylformate | Stereoselective reduction of a prochiral ketone to a specific chiral alcohol. | medchemexpress.comnih.gov |

| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic Ethyl Mandelate | Selective reaction (hydrolysis or acylation) of one enantiomer, leaving the other enriched. | units.itnih.gov |

Oxidoreductase-Catalyzed Asymmetric Reductions

The asymmetric reduction of ethyl benzoylformate to this compound using oxidoreductases is a direct and efficient method for obtaining the enantiomerically pure product. This approach leverages the stereoselectivity of enzymes to control the formation of the desired chiral center.

Enzyme Sources and Characterization (e.g., Lactobacillus reuteri Oxidoreductases)

While a broad range of microorganisms are known to produce oxidoreductases capable of reducing prochiral ketones, species from the Lactobacillus genus have garnered attention as effective biocatalysts for asymmetric reductions nih.govmdpi.comresearchgate.net. Lactobacillus reuteri, a well-studied probiotic bacterium, possesses a variety of oxidoreductases that play crucial roles in its metabolic pathways, such as the conversion of glycerol (B35011) researchgate.net. These enzymes, often dependent on cofactors like NADH or NADPH, have the potential to be applied to the asymmetric reduction of ketones and aldehydes.

The characterization of oxidoreductases from Lactobacillus species typically involves purification and assessment of their substrate specificity, stereoselectivity, optimal pH, and temperature. For instance, a study on Lactobacillus fermentum P1 demonstrated its ability to reduce 1-(benzo[d] Current time information in New York, NY, US.tandfonline.comdioxol-5-yl)ethanone to the corresponding (S)-alcohol with high enantiomeric excess and conversion rates under optimized conditions nih.gov. Although direct studies on the use of Lactobacillus reuteri oxidoreductases for the synthesis of this compound are not extensively documented in the provided search results, the known capabilities of Lactobacillus enzymes in asymmetric ketone reduction suggest their potential as a source for suitable biocatalysts.

Substrate Scope and Specificity in Bioreductions

The substrate scope of oxidoreductases is a critical factor in their application for synthesizing a range of chiral compounds. Enzymes from Lactobacillus strains have shown activity on a variety of acetophenone (B1666503) derivatives and other prochiral ketones researchgate.net. The specificity of these enzymes dictates the stereochemical outcome of the reduction. Generally, these enzymes follow Prelog's rule, delivering a hydride to the re-face of the carbonyl group to produce the (S)-alcohol.

The substrate scope of a particular oxidoreductase can be influenced by the steric and electronic properties of the substrate. For the synthesis of this compound, the enzyme must accept ethyl benzoylformate, an α-keto ester, as a substrate. The successful asymmetric reduction of methyl benzoylformate to (R)-(-)-mandelic acid methyl ester using Saccharomyces cerevisiae suggests that α-keto esters are viable substrates for yeast reductases, which are also a type of oxidoreductase researchgate.net. This indicates a high probability that oxidoreductases from other microbial sources, such as Lactobacillus reuteri, could also exhibit activity towards ethyl benzoylformate.

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and enantiomeric excess of this compound, the optimization of reaction conditions is essential. Key parameters that are typically optimized include pH, temperature, substrate concentration, co-substrate for cofactor regeneration, and the use of whole cells versus isolated enzymes.

Whole-cell biocatalysis is often preferred for industrial applications as it circumvents the need for enzyme purification and provides an in-situ cofactor regeneration system mdpi.com. The optimization of asymmetric reduction using Lactobacillus fermentum P1 involved a D-optimal experimental design, which identified the optimal pH, temperature, incubation time, and agitation speed to achieve high enantiomeric excess (99%) and conversion rate (99%) nih.gov. A similar systematic approach would be necessary to optimize the synthesis of this compound using a selected oxidoreductase.

| Parameter | Optimized Condition | Outcome | Reference |

| Biocatalyst | Lactobacillus fermentum P1 | (S)-1-(1,3-benzodioxal-5-yl) ethanol | nih.gov |

| pH | 6.20 | 99% ee, 99% cr | nih.gov |

| Temperature | 30 °C | 99% ee, 99% cr | nih.gov |

| Incubation Time | 30 h | 99% ee, 99% cr | nih.gov |

| Agitation Speed | 193 rpm | 99% ee, 99% cr | nih.gov |

| Biocatalyst | Saccharomyces cerevisiae CGMCC No. 3361 | (R)-(-)-mandelic acid ethyl ester | researchgate.net |

| Conversion | - | 99.8% | researchgate.net |

| Enantiomeric Excess | - | 100% | researchgate.net |

Stereospecific Hydrolysis or Transesterification Approaches

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of ethyl mandelate. This can be achieved through stereospecific hydrolysis or transesterification catalyzed by hydrolases, most commonly lipases.

Stereospecific Hydrolysis

In stereospecific hydrolysis, one enantiomer of the racemic ethyl mandelate is preferentially hydrolyzed by an enzyme, leaving the unreacted enantiomer in high enantiomeric excess. Lipases are widely used for this purpose due to their broad substrate specificity and high enantioselectivity.

A study utilizing Candida cylindracea lipase (CCL) in a water-in-oil microemulsion demonstrated the effective hydrolysis of ethyl mandelate Current time information in New York, NY, US.nih.gov. After 48 hours, a 90% conversion was achieved, yielding (S)-mandelic acid with an optical purity of approximately 97% Current time information in New York, NY, US.nih.gov. This indicates that the lipase preferentially hydrolyzes the (S)-enantiomer of ethyl mandelate. The remaining unreacted (R)-ethyl mandelate could then be isolated.

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) of Product | Reference |

| Candida cylindracea lipase (CCL) | Racemic ethyl mandelate | (S)-Mandelic Acid | 90 | ~97 | Current time information in New York, NY, US.nih.gov |

Stereospecific Transesterification

Stereospecific transesterification is another powerful method for the kinetic resolution of racemic mandelates tandfonline.comnih.govresearchgate.net. In this approach, a lipase catalyzes the acylation of one enantiomer of the mandelate with an acyl donor, typically in an organic solvent. This leaves the unreacted enantiomer with high optical purity.

For instance, the resolution of methyl (RS)-mandelates has been achieved through acylation with vinyl acetate (B1210297) using Pseudomonas sp. lipase tandfonline.com. This process yielded the unreacted (R)-mandelates with ≥ 98% enantiomeric excess at approximately 60% conversion tandfonline.com. By analogy, this method could be applied to racemic ethyl mandelate to obtain (R)-ethyl mandelate, and subsequently, through chemical inversion or by selecting an enzyme with opposite stereopreference, the (S)-enantiomer. The choice of acyl donor can also influence the enantioselectivity and even invert the stereochemical preference of the enzyme tandfonline.com.

| Enzyme | Substrate | Acyl Donor | Unreacted Enantiomer | Enantiomeric Excess (%) of Unreacted Enantiomer | Reference |

| Pseudomonas sp. lipase | Methyl (RS)-mandelate | Vinyl acetate | (R)-Methyl mandelate | ≥ 98 | tandfonline.com |

| Lipase AK | (R,S)-2-chloromandelic acid | Vinyl acetate | (S)-2-chloromandelic acid | ≥ 98.15 | nih.gov |

Industrial Scale Biocatalysis Considerations

The transition of a biocatalytic process from the laboratory to an industrial scale requires careful consideration of several factors to ensure economic viability and process robustness nih.govacademie-sciences.frh2020robox.eumdpi.com.

Key performance indicators (KPIs) such as space-time-yield (STY), product concentration, and biocatalyst productivity are crucial for evaluating the industrial feasibility of a process nih.gov. For the synthesis of chiral alcohols using ketoreductases, benchmark goals for an industrial process include a high substrate loading (>100 g/L), high conversion (>99%), high enantiomeric excess (>99.5%), and a high space-time-yield nih.gov.

Downstream processing for the separation of the product from the reaction mixture, including the biocatalyst and any unreacted substrate or byproducts, must also be considered. For resolution processes, the separation of the two enantiomers is a critical step.

The successful industrial application of biocatalysis is exemplified by numerous processes for the production of chiral pharmaceuticals and fine chemicals acsgcipr.orgjocpr.comresearchgate.net. The principles and strategies employed in these cases, such as enzyme engineering to improve catalyst performance and process optimization to maximize efficiency, are directly applicable to the industrial-scale production of this compound.

Stereochemical Investigations and Chiral Induction Mechanisms

Analysis of Stereoselectivity in Synthetic Pathways

The primary and most effective strategy for synthesizing Ethyl (S)-(+)-mandelate with high stereoselectivity is the asymmetric reduction of a prochiral precursor, typically ethyl benzoylformate. This transformation converts a planar carbonyl group into a chiral hydroxyl group, and the stereochemical outcome is dictated by the chiral environment provided by the catalyst or reagent.

Key synthetic approaches include:

Biocatalysis : Utilizing enzymes, such as alcohol dehydrogenases, provides a highly selective method for this reduction. These enzymes are inherently chiral and often operate with near-perfect enantioselectivity under mild, environmentally benign conditions. The enzyme's active site precisely orients the substrate relative to a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), ensuring hydride delivery to only one face of the carbonyl group.

Asymmetric Catalysis : This approach employs chiral catalysts, often transition metal complexes with chiral ligands, to control the stereochemistry of the reduction. hilarispublisher.com These catalysts create a chiral pocket that preferentially binds the substrate in a specific orientation, leading to the desired enantiomer. hilarispublisher.com For instance, chiral ruthenium-diamine complexes have been successfully used in the asymmetric transfer hydrogenation of α-keto esters.

Organocatalysis : The use of small organic molecules as chiral catalysts has also emerged as a powerful tool. Chiral Brønsted acids or bases can activate the substrate and guide the approach of a reducing agent in a stereoselective manner.

The success of these pathways is measured by the enantiomeric excess (ee), which quantifies the purity of the desired (S)-enantiomer over the (R)-enantiomer. Modern methods frequently achieve ee values greater than 99%, yielding essentially enantiopure this compound.

Models for Chirality Induction

Understanding the mechanism by which chirality is transferred from a catalyst to a substrate is crucial for optimizing existing synthetic methods and designing new ones. For the synthesis of this compound, several models of chiral induction are particularly relevant.

Inspired by the highly efficient enzymatic reductions that use the NAD(P)H coenzyme, chemists have developed synthetic mimics, often referred to as NAD(P)H models, to perform biomimetic asymmetric reductions (BMAR). dicp.ac.cnnih.gov In nature, NAD(P)H serves as the source of a hydride ion (H⁻) for the reduction of carbonyl compounds. dicp.ac.cnbohrium.com

Early biomimetic systems used stoichiometric amounts of chiral NAD(P)H models, such as those based on a dihydropyridine (B1217469) scaffold. dicp.ac.cn While effective, this approach suffered from poor atom economy and the generation of significant byproduct waste. nih.gov

More advanced strategies have focused on developing catalytic systems where a chiral NAD(P)H model is used in small quantities and regenerated in situ. nih.gov These systems involve a chiral catalyst that facilitates the stereoselective hydride transfer from a simple, achiral reductant (like Hantzsch ester or even hydrogen gas) to the substrate, ethyl benzoylformate. The chiral information can be embedded within the NAD(P)H model itself or in a separate transfer catalyst that works in concert with an achiral mimic. nih.gov

| Model Type | Description | Key Features | Enantioselectivity (ee) |

| Stoichiometric Chiral Mimic | A chiral dihydropyridine-based molecule is used in a 1:1 ratio with the substrate. | Simple concept; high selectivity possible. | Good to Excellent |

| Catalytic Achiral Mimic with Chiral Catalyst | A simple, achiral mimic (e.g., Hantzsch ester) is used with a catalytic amount of a chiral acid or organocatalyst. | Improved atom economy; requires screening of transfer catalysts. | Moderate to High |

| Catalytic Chiral Mimic | A regenerable, chiral NAD(P)H model is used in catalytic amounts, with a terminal reductant like H₂. | High atom economy; enantiocontrol originates from the mimic; complex catalyst synthesis. | High to Excellent |

This table provides a generalized summary of different coenzyme mimic strategies used in asymmetric reductions.

Metal ions, particularly divalent cations like magnesium (Mg²⁺), can play a critical role in controlling the stereochemistry of the reduction of α-keto esters. Mg²⁺ functions as a Lewis acid, coordinating to the oxygen atoms of the substrate to create a more rigid and defined transition state.

Mechanistic studies, including computational modeling, have elucidated a widely accepted model for this stereocontrol. lookchem.com In the asymmetric reduction of ethyl benzoylformate using an NADH mimic, the Mg²⁺ ion forms a ternary complex involving the NADH model and the substrate. lookchem.com

The key interactions in this model are:

Chelation : The Mg²⁺ ion simultaneously coordinates to the carbonyl oxygen of the keto group and the oxygen of the adjacent ester carbonyl group.

Rigid Conformation : This bidentate chelation locks the substrate into a rigid, planar, seven-membered ring structure.

Facial Shielding : This rigid conformation exposes one face of the prochiral keto group to the incoming hydride from the NADH mimic while effectively shielding the other face.

This chelation-controlled model forces the hydride transfer to occur from a specific direction, leading to the preferential formation of the (S)-alcohol. The efficiency of this stereocontrol depends on the strength of the chelation and the specific geometry of the resulting transition state complex. lookchem.com

Reactivity and Derivatization Strategies

Transformations Involving the Hydroxyl Group

The secondary alcohol functionality is a key site for derivatization, readily undergoing acylation, alkylation, and oxidation reactions.

O-Acylation: The hydroxyl group can be esterified through reaction with acylating agents. A notable example is the palladium-catalyzed C-H acetoxylation of mandelic acid derivatives, which provides a route to O-acetylated products. While specific conditions for Ethyl (S)-(+)-mandelate are part of broader methodologies, the transformation of the parent mandelic acid has been demonstrated. In one study, using Pd(OAc)₂ as a catalyst, mandelic acid was converted to its acetoxy derivative, showcasing a modern approach to functionalizing this position. acs.org

O-Alkylation: Standard procedures for the alkylation of secondary alcohols, such as the Williamson ether synthesis, can be applied to this compound. This reaction typically involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the corresponding ether.

Oxidation: The secondary alcohol can be oxidized to a ketone. The kinetics of the oxidation of ethyl mandelate (B1228975) by chromic acid have been studied, revealing that the reaction is first-order with respect to the ester, the oxidant, and hydrogen ions. The primary product of this reaction is ethyl benzoylformate (ethyl 2-oxo-2-phenylacetate). researchgate.netnih.gov Another study investigated the Ag(I)-catalyzed oxidation using peroxydisulphate, which resulted in cleavage of the carbon-carbon bond to yield benzaldehyde, the corresponding alcohol from the ester, and carbon dioxide. libretexts.org

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| O-Acetoxylation | Pd(OAc)₂, Oxidant | Acetoxy Ester | acs.org |

| Oxidation | Chromic Acid | α-Keto Ester (Ethyl benzoylformate) | researchgate.netnih.gov |

| Oxidative Cleavage | Peroxydisulphate, Ag(I) | Aldehyde (Benzaldehyde) | libretexts.org |

Reactions at the Ester Moiety

The ethyl ester group is susceptible to hydrolysis, reduction, and transesterification.

Hydrolysis: The ester can be hydrolyzed to the parent (S)-mandelic acid under acidic or basic conditions. Alkaline hydrolysis, often referred to as saponification, is typically irreversible and proceeds by heating the ester with an aqueous solution of a strong base like sodium hydroxide. masterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible process requiring an excess of water to drive the reaction to completion. masterorganicchemistry.comresearchgate.net Additionally, enzymatic hydrolysis using lipases, such as from Candida cylindraceae, has been shown to be an effective method, capable of achieving high conversion rates and preserving the stereochemical integrity of the chiral center. nih.govnih.gov

Reduction: The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. scispace.com The reaction with LiAlH₄ reduces the ethyl ester of mandelate to afford (S)-1-phenyl-1,2-ethanediol. The mechanism involves the initial formation of a tetrahedral intermediate, followed by the elimination of an ethoxide leaving group to form an aldehyde, which is then rapidly reduced to the primary alcohol. google.com

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups in a process known as transesterification. This reaction can be catalyzed by either acids or bases. googleapis.com In a typical procedure, this compound is heated in a large excess of the desired alcohol (e.g., methanol (B129727) or isopropanol) with a catalytic amount of acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). Using the new alcohol as the solvent drives the equilibrium toward the formation of the new ester. googleapis.com

| Reaction | Typical Reagents | Product |

|---|---|---|

| Alkaline Hydrolysis | NaOH(aq), Heat | (S)-Mandelic acid (as sodium salt) |

| Acidic Hydrolysis | H₃O⁺ (excess), Heat | (S)-Mandelic acid |

| Enzymatic Hydrolysis | Lipase (B570770), Water | (S)-Mandelic acid |

| Reduction | 1) LiAlH₄, 2) H₂O | (S)-1-Phenyl-1,2-ethanediol |

| Transesterification | R'OH, Acid or Base Catalyst | New (S)-mandelate ester |

Functionalization of the Aromatic Ring

Direct functionalization of the phenyl ring of this compound via classical electrophilic aromatic substitution (EAS) is complex due to the directing effects of the α-hydroxy ester substituent. The substituent as a whole is electron-withdrawing and generally deactivating. However, modern C-H activation methods have enabled regioselective functionalization.

The α-hydroxy ester group does not have a simple directing effect. The ester is deactivating and meta-directing, while the alkyl backbone and hydroxyl group are weakly ortho-, para-directing. This can lead to mixtures of products in traditional EAS reactions like nitration or halogenation.

Recent advances in catalysis have provided solutions for regioselective modification. Palladium-catalyzed C-H activation has been successfully applied to mandelic acid derivatives. For instance, directed ortho-C–H iodination using molecular iodine (I₂) and ortho-C–H olefination have been achieved, demonstrating that functionalization can be precisely controlled at the position adjacent to the existing substituent. acs.org These methods provide a reliable route to halogenated and otherwise substituted mandelic acid derivatives, which are valuable intermediates. acs.orgresearchgate.netmdpi.com

Formation of Chloroformate Derivatives

The hydroxyl group of this compound can be converted into a chloroformate, a versatile functional group for the synthesis of carbonates and carbamates.

The reaction of an alcohol with phosgene (B1210022) (COCl₂) is the traditional method for synthesizing chloroformates. However, due to the extreme toxicity of phosgene gas, safer alternatives are preferred. Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient substitute for phosgene. In a typical reaction, the alcohol of this compound reacts with triphosgene in the presence of a base, such as pyridine (B92270) or triethylamine, under mild conditions to generate the corresponding ethyl (S)-2-(chloroformyloxy)-2-phenylacetate.

To enhance safety and control over the highly exothermic and rapid reaction between alcohols and phosgene, continuous flow synthesis methods have been developed. In such a process, the alcohol (like the hydroxyl group in this compound) and a phosgene source (either phosgene gas or a precursor like triphosgene) are continuously pumped into a reactor where they mix and react.

One patented method describes a process where the alcohol is atomized into a reactor with gaseous phosgene, allowing the reaction to occur rapidly in the fog phase under controlled temperature conditions. Another approach utilizes a continuous flow reactor where a solution of the alcohol and a base is mixed with a solution of triphosgene, allowing for rapid, efficient, and safe production of the chloroformate compound with short reaction times, which is beneficial for industrial-scale production.

| Method | Reagent | Key Features | Reference |

|---|---|---|---|

| Batch Synthesis | Triphosgene, Base (e.g., Pyridine) | Safer solid alternative to phosgene gas. | |

| Continuous Flow | Phosgene or Triphosgene | Enhanced safety, rapid reaction, high efficiency, suitable for industrial scale-up. |

Enzymatic Transformations and Substrate Specificity of Ethyl S + Mandelate

Substrate for Mandelate (B1228975) Dehydrogenase (MDH)

(S)-Mandelate dehydrogenase (MDH) is an FMN-dependent enzyme that catalyzes the oxidation of (S)-mandelate to 2-oxo-2-phenylacetate as part of a metabolic pathway in organisms like Pseudomonas putida. This pathway allows the bacteria to use mandelic acid as a sole source of carbon and energy. Esters of mandelic acid, including ethyl (S)-(+)-mandelate, are also recognized as substrates for this enzyme, making them useful probes for understanding the enzyme's reaction mechanism. wikipedia.org

For (S)-mandelate dehydrogenase, mutations in key amino acid residues can significantly alter these kinetic parameters. For example, replacing the conserved arginine at position 277 with other amino acids drastically reduces the enzyme's catalytic activity.

Table 1: Kinetic Parameters of Wild-Type and Mutant (S)-Mandelate Dehydrogenase

| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| Wild-Type MDH | ~210 | ~0.25 | ~8.4 x 10⁵ |

| R277K Mutant | ~52.5 | ~10 | ~5.25 x 10³ |

| R277G Mutant | ~0.21 | ~3.75 | ~56 |

| R277L Mutant | ~0.21 | ~1.625 | ~130 |

Data derived from studies on (S)-mandelate and its analogues with MDH from Pseudomonas putida. The values for mutants highlight the critical role of the Arg277 residue in catalysis.

The catalytic mechanism of MDH involves precise interactions within its active site, leading to the efficient oxidation of its substrate.

Flavin-dependent enzymes, such as dihydropyrimidine (B8664642) dehydrogenase, are known to form charge-transfer complexes during their catalytic cycle. nih.gov In these complexes, an electron donor and an electron acceptor are in close proximity, resulting in a characteristic absorption spectrum. For (S)-mandelate dehydrogenase, the reaction mechanism involves the formation of such a complex between the reduced flavin cofactor (FMNH₂) and the product, which facilitates electron transfer. mdpi.com This intermediate is a key step in the regeneration of the enzyme's oxidized state.

Specific amino acid residues in the active site of MDH are crucial for both substrate binding and catalysis. One of the most studied residues is Arginine 277 (Arg277). nih.govacs.org This positively charged residue is believed to interact with the negatively charged carboxylate group of the substrate. acs.org This interaction is vital for stabilizing the transition state of the reaction. nih.govacs.org

Site-directed mutagenesis studies, where Arg277 was replaced by lysine (B10760008) (a conservative substitution that retains the positive charge) or by neutral amino acids like glycine (B1666218) and leucine, have confirmed its importance. nih.govacs.org While the R277K mutant retained some activity, the neutral mutants were significantly less effective, demonstrating that the positive charge at this position plays a major role in transition state stabilization. nih.govnih.gov Another conserved residue, Arg165, also contributes to catalysis, and studies show that at least one arginine is required for optimal enzyme function. nih.gov

Mechanistic Insights into MDH Activity

Interaction with Other Oxidoreductases and Dehydrogenases

This compound and its parent acid are not exclusively substrates for MDH. They can also be recognized by other oxidoreductases. For instance, malate (B86768) dehydrogenase (MDH, EC 1.1.1.37), a central enzyme in cellular metabolism, catalyzes the reversible conversion of L-malate to oxaloacetate and is known for its high substrate specificity. nih.gov While distinct from mandelate dehydrogenase (EC 1.1.99.31), the principles of substrate recognition and catalysis within this enzyme class are broadly applicable. The 2-oxoglutarate dehydrogenase complex is another multienzyme system involved in the tricarboxylic acid (TCA) cycle that acts on α-keto acids. mdpi.com The ability of various dehydrogenases to act on a range of α-hydroxy acids and their esters underscores the potential for cross-reactivity and the importance of active site architecture in defining substrate preference.

Enantiospecificity and Stereochemical Control in Biotransformations

A key feature of enzymatic reactions is their high degree of stereochemical control. Biotransformations involving this compound are highly enantiospecific, meaning the enzyme selectively recognizes and acts upon one specific stereoisomer. This is crucial in synthetic chemistry, where the production of enantiomerically pure compounds is often required.

Enzymatic hydrolysis of racemic esters is a common method for achieving kinetic resolution, where one enantiomer is selectively hydrolyzed, leaving the other enantiomer of the ester enriched. mdpi.com For example, the use of various biocatalysts can achieve the efficient and enantioselective hydrolysis of racemic esters, yielding optically pure alcohols and the unreacted ester. mdpi.com This precise stereochemical control is a direct result of the chiral environment of the enzyme's active site, which preferentially binds and orients one enantiomer for reaction.

Advanced Applications in Pharmaceutical and Agrochemical Synthesis

Precursor for Chiral Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals is a significant driver in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Ethyl (S)-(+)-mandelate serves as a crucial starting material for the synthesis of single-enantiomer drug intermediates. Its well-defined stereochemistry is transferred through subsequent reaction steps to create complex chiral molecules.

The parent compound, mandelic acid, has a history of use as a precursor to various drugs. wikipedia.org For instance, drugs such as cyclandelate (B1669388) and homatropine (B1218969) are esters of mandelic acid. wikipedia.org Homatropine, an anticholinergic medication, utilizes the mandelic acid framework. wikipedia.org The synthesis of such compounds underscores the importance of the mandelate (B1228975) structure in building bioactive molecules. As a chiral ester, this compound provides a synthetically accessible starting point for producing specific stereoisomers of these and other pharmaceutical agents. It is an important intermediate in general pharmaceutical synthesis. medchemexpress.com

The development of semi-synthetic penicillins and cephalosporins relies on the availability of specific chemical nuclei like 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA), which are then modified to create a wide range of antibiotics. nih.govresearchgate.net Chiral intermediates are essential in the synthesis of these modifications to ensure the final drug has the correct three-dimensional structure for biological activity.

| Precursor | Resulting Drug Class/Example | Application |

|---|---|---|

| Mandelic Acid | Anticholinergics (e.g., Homatropine) | Used in ophthalmology for pupil dilation. wikipedia.org |

| Mandelic Acid | Vasodilators (e.g., Cyclandelate) | Used to treat conditions related to blood flow. wikipedia.org |

Role in Agrochemical Development

The structural motifs present in this compound are also valuable in the agrochemical industry. The synthesis of modern herbicides and pesticides often requires complex organic molecules with specific stereochemistry to ensure high efficacy against the target pest and low impact on non-target organisms and the environment.

Derivatives of phenylglyoxylic acid, which are structurally related to mandelic acid, serve as precursors in the synthesis of certain herbicides. For example, the synthesis of the herbicide metamitron (B166286) involves intermediates derived from methyl benzoylformate. google.com The synthetic pathway to metamitron proceeds through the cyclodehydration of 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine, highlighting the utility of this core chemical structure in building the final triazinone herbicide. google.com The use of specific enantiomers of such precursors can lead to more active and selective agrochemicals.

| Precursor Structure | Agrochemical Example | Class |

|---|---|---|

| Methyl Benzoylformate (related to Ethyl Mandelate) | Metamitron | Triazinone Herbicide google.com |

Applications in Specialty Chemicals and Dyestuff Intermediates

Beyond pharmaceuticals and agrochemicals, this compound and its parent acid are employed in the synthesis of specialty chemicals, including dyestuff intermediates. The aromatic ring of the mandelate structure can be functionalized to produce chromophores, which are the parts of a molecule responsible for its color.

Mandelic acid is recognized as an important intermediate in the preparation of heterocyclic disperse dyes. nih.gov Azo dyes that incorporate heterocyclic rings often exhibit brighter and deeper shades compared to their simpler benzene-based counterparts. mdpi.com These dyes are particularly significant for coloring hydrophobic fibers like polyester. researchgate.net The synthesis of these complex dyes involves diazotization and coupling reactions, where a stable aromatic precursor derived from mandelic acid can be a key component in building the final dye molecule. This allows for the creation of a diverse palette of colors with good fastness properties for textile applications. mdpi.com

Analytical Methodologies for Stereochemical Characterization

Spectroscopic Techniques for Enantiomeric Excess Determination

Spectroscopic methods provide a powerful means for analyzing chiral compounds without requiring physical separation of the enantiomers. These techniques rely on the differential interaction of enantiomers with a chiral environment or polarized light.

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for stereochemical analysis and the determination of enantiomeric excess. magritek.com In their native state, enantiomers are indistinguishable in an achiral solvent, producing identical NMR spectra. However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment, leading to distinguishable NMR signals for each enantiomer. researchgate.net

Two primary NMR methods are employed for this purpose:

Chiral Derivatizing Agents (CDAs): The chiral analyte, such as a mixture of ethyl mandelate (B1228975) enantiomers, is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form covalent diastereomeric adducts. researchgate.netwikipedia.org These diastereomers have distinct chemical properties and, therefore, exhibit separate, quantifiable signals in the NMR spectrum. researchgate.net

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: A chiral solvating agent (like an enantiopure alcohol) or a chiral lanthanide shift reagent (e.g., Eu(hfc)3) is added to the NMR sample. wikipedia.org These agents form transient, non-covalent diastereomeric complexes with the enantiomers of ethyl mandelate. This interaction induces chemical shift differences (Δδ) between corresponding protons or carbons of the (S) and (R) enantiomers, allowing for their integration and the calculation of enantiomeric excess. wikipedia.org While effective, lanthanide shift reagents must be used at low concentrations to prevent significant line broadening in the spectrum. wikipedia.org

For ethyl DL-mandelate (the racemic mixture), a standard ¹H NMR spectrum in an achiral solvent like CDCl₃ shows characteristic signals, including a quartet for the ethyl methylene (B1212753) (-OCH₂-) protons and a triplet for the ethyl methyl (-CH₃) protons. After the addition of a CSA, one would expect to see a splitting of these signals, with separate peaks corresponding to the (S) and (R) enantiomers.

Table 1: Representative ¹H NMR Data for Ethyl DL-mandelate in CDCl₃ (without chiral auxiliary) (Note: This table represents typical, generalized values. Actual shifts can vary based on experimental conditions.)

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.29 - 7.41 | Multiplet |

| Methine Proton (-CH(OH)-) | 5.14 | Singlet |

| Methylene Protons (-OCH₂-) | 4.20 | Quartet |

| Methyl Protons (-CH₃) | 1.17 | Triplet |

Data sourced from typical spectral data for ethyl DL-mandelate. chemicalbook.com

Chiroptical methods are based on the interaction of chiral molecules with polarized light and are non-destructive techniques for determining enantiomeric purity.

Polarimetry: This is a traditional method that measures the rotation of the plane of plane-polarized light as it passes through a sample containing a chiral compound. Enantiomers rotate the light by equal amounts but in opposite directions. Ethyl (S)-(+)-mandelate, as indicated by the (+) sign, is dextrorotatory. The specific rotation is a characteristic physical property, and the measured optical rotation of a sample is directly proportional to its enantiomeric excess. This technique is straightforward but generally less sensitive than chromatographic methods. heraldopenaccess.us

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. heraldopenaccess.us Each enantiomer produces a characteristic CD spectrum which is a mirror image of the other. The intensity of the CD signal is proportional to the enantiomeric excess. scispace.com A more advanced technique, exciton-coupled circular dichroism (ECCD), can be used where the analyte interacts with an achiral host molecule. This binding creates enantiomeric complexes that produce a strong and predictable CD signal, allowing for the determination of the guest's absolute configuration and enantiomeric excess with high sensitivity. scispace.comnih.gov

Chromatographic Separation Techniques

Chromatographic techniques are among the most powerful and widely used methods for the separation and quantification of enantiomers. heraldopenaccess.us These methods involve passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. csfarmacie.cz The separation is achieved by using a column packed with a chiral stationary phase (CSP). asianpubs.orgresearchgate.net

For mandelates, polysaccharide-based CSPs are particularly effective. These phases, such as those derived from cellulose (B213188) or amylose, have helical structures that create chiral cavities and allow for multiple types of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the analyte enantiomers. asianpubs.org The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP results in different elution times. researchgate.net

Research on mandelic acid, a closely related compound, has shown that the (S)-enantiomer elutes before the (R)-enantiomer on a Chiralcel OD column (cellulose tris(3,5-dimethylphenylcarbamate)). nih.gov Similar behavior is expected for ethyl mandelate. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326), is critical for optimizing the separation.

Table 2: Common Chiral Stationary Phases for Separation of Mandelate Analogs

| CSP Name | Base Polymer | Derivative |

| Chiralcel OD | Cellulose | tris(3,5-dimethylphenylcarbamate) |

| Chiralpak AD | Amylose | tris(3,5-dimethylphenylcarbamate) |

| Chiralpak AS | Amylose | tris((S)-1-phenylethylcarbamate) |

| Chiralcel OJ | Cellulose | tris(4-methylbenzoate) |

Data sourced from studies on enantiomeric separation using polysaccharide-based CSPs. asianpubs.org

Chiral Gas Chromatography (GC) is a highly sensitive and efficient method for the analysis of volatile chiral compounds like ethyl mandelate. chromatographyonline.com This technique utilizes capillary columns coated with a CSP, most commonly derivatized cyclodextrins. gcms.czazom.com

Cyclodextrins are cyclic oligosaccharides that have a toroidal shape, creating a chiral cavity. The enantiomers of the analyte can enter this cavity and form inclusion complexes. The stability of these complexes depends on the goodness of fit, which is stereoselective. azom.com Enantioseparation of mandelates has been successfully achieved using various cyclodextrin-based CSPs. researchgate.net

Studies have shown that permethylated β-cyclodextrin (PMBCD) and heptakis(2,6-di-O-nonyl-3-O-trifluoroacetyl)-β-cyclodextrin (DNTBCD) exhibit excellent enantioselectivity for mandelate analogs. researchgate.net The choice of the specific cyclodextrin (B1172386) derivative and the operating temperature are key parameters for achieving optimal resolution of the enantiomers. The underlying principle of separation, or "chiral recognition," involves the formation of transient diastereomeric adducts between the enantiomers and the chiral selector of the stationary phase, which have different thermodynamic stabilities and thus different retention times. azom.com

Table 3: Cyclodextrin-Based CSPs for GC Enantioseparation of Mandelates

| CSP Abbreviation | Full Name |

| PMBCD | Permethylated β-Cyclodextrin |

| DNTBCD | Heptakis(2,6-di-O-nonyl-3-O-trifluoroacetyl)-β-cyclodextrin |

Data sourced from a study on the enantiomer separation of mandelates by capillary GC. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Asymmetric Catalytic Systems

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and the development of novel asymmetric catalysts is paramount. mdpi.com Traditional methods often rely on chiral auxiliaries or resolutions, but direct catalytic asymmetric synthesis offers a more elegant and atom-economical approach. Research in this area is focused on creating highly efficient and selective catalysts that can furnish Ethyl (S)-(+)-mandelate from prochiral precursors like ethyl benzoylformate.

Recent advancements include the exploration of dual-catalyst systems and biomimetic approaches. For instance, the asymmetric reduction of ethyl benzoylformate has been achieved using NADH analogue catalysts. One such system utilizes an NADH analogue in conjunction with magnesium perchlorate (B79767) to produce (S)-mandelate. rsc.org The study revealed that the enantiomeric excess (e.e.) of the product is significantly influenced by the concentration of the magnesium salt, indicating its crucial role in the stereodetermining step, likely by acting as a Lewis acid that activates the substrate. rsc.org This highlights a trend towards multi-component catalytic systems where Lewis acids and chiral organic molecules work in concert.

Furthermore, the field is expanding to include novel organocatalysts, such as those based on chiral Brønsted acids or dual-function catalysts combining a Lewis acid motif with a Brønsted base site. mdpi.commdpi.com These systems offer the advantage of being metal-free, which can be crucial in pharmaceutical manufacturing to avoid metal contamination in the final product.

| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

| N-{(1S)-2-hydroxy-1-[(S)-α-hydroxybenzyl]ethyl}-1-propyl-1,4-dihydronicotinamide + Mg(ClO₄)₂ | Ethyl benzoylformate | Ethyl (S)-mandelate | 2.9–28.5% | rsc.org |

The enantiomeric excess was found to be highly dependent on the concentration of magnesium perchlorate and reaction progress.

Engineering of Biocatalysts for Enhanced Stereoselectivity and Efficiency

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. However, naturally occurring enzymes are not always perfectly suited for industrial processes, necessitating protein engineering to enhance their properties. mdpi.com

Directed evolution is a prominent technique used to tailor enzymes for specific applications. nih.gov This process mimics natural selection in a laboratory setting, involving iterative cycles of gene mutagenesis, library creation, and high-throughput screening to identify enzyme variants with desired traits, such as improved activity, stability, or stereoselectivity. mdpi.commpg.de Through methods like error-prone PCR and DNA shuffling, researchers can generate vast libraries of mutant enzymes from which improved catalysts can be selected. mpg.de

The success of directed evolution is well-documented, with studies showing significant enhancements in enzyme performance. An analysis of 81 directed evolution campaigns revealed a median 15.6-fold improvement in catalytic efficiency (kcat/Km). nih.gov In a specific example, a combination of mutagenesis techniques led to a highly (S)-selective enzyme mutant for a synthetic reaction, characterized by six specific point mutations, which resulted in an enantiomeric ratio (E) of 51. mpg.de This demonstrates the power of directed evolution to not only enhance but also invert the stereoselectivity of an enzyme, providing access to desired enantiomers that may be difficult to obtain otherwise.

| Engineering Strategy | Key Methods | Typical Outcome |

| Directed Evolution | Error-prone PCR, Site-saturation mutagenesis, DNA shuffling | Enhanced catalytic efficiency, improved thermal stability, altered or inverted stereoselectivity. |

| Rational Design | Site-directed mutagenesis based on crystal structure or homology modeling | Targeted improvements to active site geometry and substrate binding. |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical manufacturing is shifting from traditional batch processing to continuous flow chemistry. unimi.it This approach offers numerous advantages, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved process control. almacgroup.com For the synthesis of chiral intermediates like this compound, flow chemistry enables precise control over reaction parameters, which is often critical for achieving high stereoselectivity.

A key advantage of continuous manufacturing is the ability to integrate multiple reaction and purification steps into a single, seamless process, a concept known as telescoping. chemrxiv.org This minimizes manual handling, reduces waste, and can significantly shorten production times. For esterification reactions that are often equilibrium-limited, continuous processes allow for the implementation of advanced techniques to drive the reaction to completion. For example, in the synthesis of ethyl lactate, a structurally similar α-hydroxy ester, a continuous pervaporation membrane reactor (PVMR) has been used. researchgate.net By continuously removing the water byproduct through a selective membrane, the reaction equilibrium is shifted, leading to a lactic acid conversion of 98%. researchgate.net Such a strategy could be directly applicable to the synthesis of this compound.

The scale-up of continuous processes is also more straightforward than for batch reactors, often involving "numbering-up" (running multiple reactors in parallel) or "sizing-up" (increasing the dimensions of the reactor), allowing for flexible production scales. almacgroup.com

| Parameter | Batch Reactor | Continuous Flow Reactor (e.g., PVMR) |

| Process Mode | Discontinuous | Continuous |

| Heat & Mass Transfer | Often limited, can lead to hotspots | Highly efficient, excellent temperature control |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small hold-up volumes |

| Equilibrium Reactions | Limited by thermodynamic equilibrium | Can overcome equilibrium limitations (e.g., via pervaporation) |

| Example Conversion (Ethyl Lactate) | ~62% | Up to 98% researchgate.net |

Exploration of New Derivatization Pathways and Applications

This compound is not only a target molecule but also a valuable chiral building block for the synthesis of more complex, high-value molecules. Its stereogenic center and versatile functional groups (hydroxyl and ester) allow for a wide range of chemical transformations, leading to new derivatives with novel applications, particularly in the pharmaceutical industry.

Mandelic acid and its esters are precursors to various drugs. wikipedia.org For example, the esterification of mandelic acid with different alcohols has led to the development of drugs like cyclandelate (B1669388), a vasodilator, and homatropine (B1218969), a mydriatic agent used in ophthalmology to dilate the pupils. wikipedia.org The chiral nature of the mandelate (B1228975) core is often crucial for the biological activity of the final drug molecule.

Current research continues to explore new derivatization pathways to access novel bioactive compounds. A patent for new mandelic acid derivatives describes their potential use as competitive inhibitors of trypsin-like proteases, such as thrombin, indicating applications in the treatment of thrombosis. google.com This demonstrates an active area of research where the mandelate scaffold is systematically modified to interact with specific biological targets. The general principle involves using the core structure as a starting point and introducing various substituents to modulate properties like potency, selectivity, and pharmacokinetics, a strategy widely employed in medicinal chemistry. mdpi.com

| Mandelic Acid/Ester Derivative | Chemical Modification | Application | Reference |

| Homatropine | Ester of mandelic acid | Mydriatic agent for eye examinations | wikipedia.org |

| Cyclandelate | Ester of mandelic acid | Vasodilator | wikipedia.org |

| Formula I Compounds (Patent) | Various amide and other derivatives | Thrombin inhibitors (anticoagulants) | google.com |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Understanding the mechanism of asymmetric reactions is fundamental to the rational design of better catalysts. Computational chemistry has become an indispensable tool for elucidating reaction pathways, characterizing transition states, and explaining the origins of stereoselectivity. Methods such as Density Functional Theory (DFT) allow researchers to model reactions at the molecular level, providing insights that are often difficult to obtain through experimentation alone.

For the asymmetric synthesis of this compound via the reduction of ethyl benzoylformate, computational studies can be employed to unravel the precise role of the catalyst and other additives. rsc.org Researchers can model the transition states for the hydride transfer from the catalyst (e.g., an NADH analogue) to both the Re and Si prochiral faces of the ketone. The calculated energy difference between these two competing transition states (ΔΔG‡) directly correlates with the predicted enantiomeric excess of the product.

These computational models can also clarify the function of co-catalysts or additives, such as the Mg²⁺ ion in the NADH model system. rsc.org By calculating the binding energies and geometries of complexes involving the substrate, catalyst, and ion, chemists can confirm its role as a Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity and influencing the facial selectivity of the hydride attack. Such detailed mechanistic understanding is crucial for optimizing existing catalytic systems and for the in silico design of next-generation catalysts with even higher efficiency and selectivity.

| Computational Step | Purpose | Method/Theory |

| 1. Geometry Optimization | Determine the lowest energy structures of reactants, intermediates, and products. | Density Functional Theory (DFT) |

| 2. Transition State Search | Locate the highest energy point (saddle point) along the reaction coordinate. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar |

| 3. Frequency Calculation | Confirm transition states (one imaginary frequency) and calculate thermodynamic corrections (e.g., Gibbs Free Energy). | Vibrational analysis |

| 4. Reaction Pathway Analysis | Connect reactants, transition states, and products to map the full energy profile. | Intrinsic Reaction Coordinate (IRC) calculations |

| 5. Stereoselectivity Prediction | Calculate the energy difference between diastereomeric transition states leading to (S) and (R) products. | ΔG‡(S) vs. ΔG‡(R) |

Q & A

Q. What are the optimal conditions for synthesizing Ethyl (S)-(+)-mandelate with high enantiomeric excess (ee)?

this compound can be synthesized via Fischer esterification of (S)-mandelic acid with ethanol under acid catalysis. details a procedure using thionyl chloride (SOCl₂) to drive the reaction, yielding 82–86% purity after distillation (144–145°C/16 mm Hg). Key variables include stoichiometric ratios (e.g., 0.75 moles ethyl mandelate to 0.82 moles SOCl₂) and reflux duration (30 minutes post-reflux). To enhance ee, chiral resolution via enzymatic hydrolysis (e.g., lipase N435 in ionic liquids) is recommended .

Q. How can the enantiopurity of this compound be analytically validated?

Enantiopurity is typically assessed using chiral HPLC or GC with cyclodextrin-based columns. For example, highlights the use of AKR enzymes to evaluate enantioselectivity toward ethyl mandelate, with product configurations analyzed via polarimetry or NMR. Cross-validation with synthetic standards (e.g., Sigma-Aldrich’s 99% ee product, ) ensures accuracy .

Q. What enzymatic systems are effective for kinetic resolution of ethyl mandelate racemates?

Lipases such as Candida antarctica lipase B (CALB, N435) and Candida cylindracea (CCL) show high enantioselectivity in transesterification or hydrolysis. demonstrates that Novozym 435 in n-butanol achieves enantiomeric ratios (E) >20 for (S)-enantiomer retention. Ionic liquids (e.g., [BMIM][PF₆]) enhance enzyme stability and reaction rates ( ). Methodological optimization includes solvent selection, temperature (30–45°C), and water activity control .

Advanced Research Questions

Q. How do catalytic mechanisms differ between lipase-mediated and transition-metal-catalyzed reactions involving ethyl mandelate?

- Lipase-mediated : and describe a two-step mechanism: (1) acylation of the serine residue in the lipase active site, forming an acyl-enzyme intermediate, and (2) nucleophilic attack by water or alcohol. Enantioselectivity arises from steric constraints in the enzyme’s chiral pocket.

- Transition-metal catalysis : and report osmium(0)-catalyzed C–C coupling with α-olefins, proceeding via oxidative cyclization. The stereochemical outcome depends on ligand design (e.g., XPhos) and substrate coordination geometry. Comparative studies require kinetic isotope effects (KIE) and DFT modeling to resolve mechanistic ambiguities .

Q. What strategies address contradictions in substrate specificity across microbial mandelate pathways?

reviews microbial metabolism diversity, noting Pseudomonas putida MDH oxidizes (S)-mandelate but not (R)-enantiomers. Contradictions arise in yeasts (e.g., Rhodotorula spp.) that exhibit dual specificity. To reconcile discrepancies:

Q. How can ethyl mandelate serve as a chiral auxiliary in stereoselective glycosylation?

demonstrates its use in synthesizing glucosyl donors with (R)- or (S)-ethoxycarbonyl benzyl groups. The protocol involves BF₃·Et₂O-catalyzed epoxide opening with ethyl mandelate, achieving 48% yield for trans-diaxial products. Key considerations:

- Solvent polarity (dichloromethane vs. toluene) impacts stereochemical outcome.

- Auxiliary removal via hydrogenolysis (Pd/C, H₂) preserves glycosidic bond integrity.

- Chiral HPLC monitors auxiliary incorporation efficiency .

Methodological Challenges and Solutions

Data Interpretation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.